molecular formula C15H12Br2N2O2 B010863 N,N'-bis(4-bromophenyl)propanediamide CAS No. 105678-71-5

N,N'-bis(4-bromophenyl)propanediamide

Cat. No.: B010863
CAS No.: 105678-71-5
M. Wt: 412.08 g/mol
InChI Key: PRVAKTGWODYESP-UHFFFAOYSA-N
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Description

N,N’-bis(4-bromophenyl)propanediamide is an organic compound with the molecular formula C15H12Br2N2O2 It is characterized by the presence of two bromophenyl groups attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-bromophenyl)propanediamide typically involves the reaction of 4-bromoaniline with a suitable propanediamide precursor. One common method is the condensation reaction between 4-bromoaniline and malonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-bromophenyl)propanediamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-bromophenyl)propanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amide groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

N,N’-bis(4-bromophenyl)propanediamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It may be used in the study of biological processes and interactions due to its structural features.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N,N’-bis(4-bromophenyl)propanediamide involves its interaction with molecular targets through its functional groups. The bromine atoms and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-chlorophenyl)propanediamide: Similar structure but with chlorine atoms instead of bromine.

    N,N’-bis(4-fluorophenyl)propanediamide: Contains fluorine atoms instead of bromine.

    N,N’-bis(4-iodophenyl)propanediamide: Iodine atoms replace the bromine atoms.

Uniqueness

N,N’-bis(4-bromophenyl)propanediamide is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, affecting the compound’s behavior in chemical reactions and interactions.

Properties

IUPAC Name

N,N'-bis(4-bromophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVAKTGWODYESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367962
Record name N~1~,N~3~-Bis(4-bromophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105678-71-5
Record name N~1~,N~3~-Bis(4-bromophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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